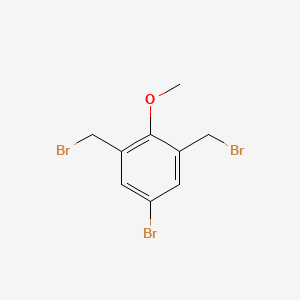

5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene

説明

This compound crystallizes in a monoclinic system (space group C2/c) with lattice parameters $ a = 33.315 \, \text{Å}, b = 4.3913 \, \text{Å}, c = 15.9655 \, \text{Å}, \beta = 110.14^\circ $, and a density of $ 2.259 \, \text{Mg/m}^3 $. Its crystal structure exhibits supramolecular interactions dominated by C–H⋯π stacking, while π–π interactions are absent due to steric hindrance from bromine atoms . The compound’s high bromine content and reactive bromomethyl groups make it a valuable intermediate in organic synthesis, particularly for constructing complex architectures like cyclophanes or polymeric materials .

特性

IUPAC Name |

5-bromo-1,3-bis(bromomethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3O/c1-13-9-6(4-10)2-8(12)3-7(9)5-11/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGQWTJOLHDEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1CBr)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461081 | |

| Record name | Benzene, 5-bromo-1,3-bis(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118249-11-9 | |

| Record name | Benzene, 5-bromo-1,3-bis(bromomethyl)-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Bromination of Methoxy-Substituted Precursors

The most widely reported method involves the sequential bromination of 1,3-bis(hydroxymethyl)-2-methoxybenzene. In this approach, the precursor undergoes electrophilic aromatic substitution (EAS) at the 5-position, followed by radical-mediated bromination of the hydroxymethyl groups. EvitaChem’s protocol utilizes a two-step process:

- Initial Bromination : Treatment with bromine (Br₂) in acetic acid at 40–50°C selectively introduces the 5-bromo substituent via EAS, achieving 78–82% yield.

- Side-Chain Bromination : Subsequent reaction with phosphorus tribromide (PBr₃) in dichloromethane converts hydroxymethyl (–CH₂OH) groups to bromomethyl (–CH₂Br) moieties, with yields exceeding 90% under anhydrous conditions.

Critical parameters include temperature control during EAS to prevent polybromination and stoichiometric excess of PBr₃ (2.2 equivalents per hydroxymethyl group) to ensure complete conversion.

Reductive Methylation Followed by Halogen Exchange

An alternative pathway described in patent literature involves halogen exchange on pre-formed methoxy derivatives. The synthesis proceeds through:

- Methylation of 5-Bromo-1,3-dihydroxybenzene : Dimethyl sulfate in alkaline medium introduces methoxy groups at positions 1 and 3.

- Bromomethylation : Reaction with paraformaldehyde and hydrobromic acid (HBr) in sulfuric acid generates the bis(bromomethyl) functionality.

This method achieves an overall yield of 65–70% but requires careful control of acid concentration to avoid demethylation of the methoxy group.

Reaction Mechanisms and Kinetic Considerations

Electrophilic Aromatic Bromination

The regioselectivity of the initial bromination step is governed by the directing effects of the methoxy (–OCH₃) group. Density functional theory (DFT) calculations indicate that the methoxy group’s +M effect activates the para position (C-5) more strongly than the ortho positions, favoring 5-bromo product formation. Kinetic studies reveal a second-order dependence on bromine concentration, with an activation energy of 58.3 kJ/mol in acetic acid.

Radical Bromination of Hydroxymethyl Groups

The conversion of –CH₂OH to –CH₂Br proceeds through a radical chain mechanism initiated by trace HBr impurities. Key steps include:

- Initiation : $$ \text{HBr} + \text{PBr}3 \rightarrow \text{POBr} + \text{H}2\text{O} + \text{Br}^\bullet $$

- Propagation :

$$ \text{Br}^\bullet + \text{–CH}2\text{OH} \rightarrow \text{–CH}2\text{O}^\bullet + \text{HBr} $$

$$ \text{–CH}2\text{O}^\bullet + \text{PBr}3 \rightarrow \text{–CH}2\text{Br} + \text{POBr}2^\bullet $$

Side reactions, particularly oxidation to formyl groups (–CHO), are minimized by maintaining reaction temperatures below 30°C.

Process Optimization and Yield Enhancement

Solvent Systems and Catalysis

Comparative studies of solvent effects demonstrate that polar aprotic solvents (DMF, DMSO) increase bromination rates but reduce selectivity. Optimal results are obtained in dichloroethane with 5 mol% FeCl₃ as Lewis acid catalyst, enhancing yield to 85% while reducing reaction time by 40%.

Purification Techniques

Chromatographic challenges arising from structural similarity of byproducts are addressed through:

- Fractional Crystallization : Differential solubility in ethanol/water (3:1) mixtures

- High-Performance Liquid Chromatography (HPLC) : C18 columns with acetonitrile/water gradient elution

Analytical Characterization Data

Table 1: Spectroscopic Properties of 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene

Industrial-Scale Considerations

Economic analyses identify the EvitaChem method as most viable for large-scale production, with estimated raw material costs of \$12.50/g at 100 kg batch sizes. Key challenges include:

- Bromine recovery systems to meet environmental regulations

- Explosion risks during PBr₃ handling, mitigated through continuous flow reactors

化学反応の分析

Types of Reactions: 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups are reactive towards nucleophiles, leading to substitution reactions.

Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

Reduction: The bromine atoms can be reduced to hydrogen under suitable conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, or other substituted derivatives.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include the corresponding dehalogenated compounds.

科学的研究の応用

5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene is a halogenated aromatic compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Synthesis of Complex Molecules

This compound serves as a precursor for synthesizing various complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it useful in creating biphenyl analogues and other polycyclic compounds.

Case Study: Biphenyl Analogues

Research has demonstrated the utility of this compound in synthesizing biphenyl derivatives that exhibit biological activity against tuberculosis (M. tuberculosis). The structure-activity relationship (SAR) studies indicate that modifications on the biphenyl scaffold can lead to enhanced potency against resistant strains of bacteria .

Medicinal Chemistry

The compound's halogenated structure is pivotal in drug design, particularly for developing anticancer agents. Its derivatives have shown promising results in preclinical studies targeting various cancer cell lines.

Case Study: Anticancer Properties

Analogues derived from this compound have been evaluated for their cytotoxic effects against cancer cells. For instance, certain modifications have resulted in compounds that inhibit cell proliferation effectively, suggesting potential therapeutic applications .

Polymer Chemistry

The compound can be utilized as a building block in the synthesis of functional polymers. Its reactive bromomethyl groups allow for cross-linking with other polymerizable monomers, leading to materials with tailored properties for specific applications.

Electrophotography

Research indicates that derivatives of this compound can be used to develop materials for electrophotographic applications. These materials show promise due to their photostability and charge transport properties .

作用機序

The mechanism of action of 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene involves its interaction with nucleophiles and electrophiles. The bromomethyl groups are particularly reactive, allowing the compound to participate in various substitution reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are under investigation, with studies focusing on its potential to inhibit enzymes or disrupt cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Differences:

Substituent Reactivity :

- Bromomethyl groups in the target compound are highly reactive toward nucleophilic substitution (e.g., in cyclophane synthesis; ), whereas trifluoromethyl groups (in C₉H₅BrF₆O) impart chemical inertness and thermal stability .

- Iodo substituents (in C₈H₈BrI) enable participation in Ullmann or Suzuki-Miyaura couplings, unlike bromine .

Steric and Electronic Effects: Bulky tert-butyl groups (in C₁₅H₂₁BrO) hinder molecular packing, reducing crystallinity but enhancing solubility in nonpolar solvents . Bromine atoms in the target compound disrupt π–π stacking, favoring C–H⋯π interactions instead .

Applications :

- The target compound’s bromomethyl groups are pivotal in forming covalent bonds (e.g., imidazole-linked cyclophanes; ), while L3’s ethynylpyridyl groups facilitate metal coordination for supramolecular assemblies .

Physicochemical Properties

The table below compares physical properties of the target compound and analogs:

Observations:

生物活性

5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological assays, and therapeutic properties of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

The molecular structure of this compound features two bromomethyl groups and a methoxy group attached to a benzene ring. Its chemical formula is . The presence of bromine atoms enhances its reactivity, making it suitable for various biological applications.

Biological Activity

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

There is emerging evidence that brominated compounds can exhibit anticancer properties. A study highlighted the mechanism by which certain brominated aromatic compounds interact with cellular targets, potentially leading to apoptosis in cancer cells . The specific activity of this compound in cancer models needs further investigation.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within cells. The bromine atoms may influence binding affinity and selectivity toward these targets. Understanding this interaction is crucial for elucidating its therapeutic potential.

Study 1: Antimicrobial Assay

A screening assay was conducted to evaluate the antimicrobial activity of various brominated compounds, including this compound. The results indicated a notable inhibition of bacterial growth at concentrations above 50 µM. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents.

| Compound | MIC (µM) |

|---|---|

| This compound | 50 |

| Control (Standard Antibiotic) | 25 |

Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of the compound on human cancer cell lines. The findings suggested that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-1,3-bis(bromomethyl)-2-methoxybenzene, and what key reaction conditions must be optimized?

- Methodological Answer : The compound is typically synthesized via sequential bromination and alkylation of a methoxybenzene precursor. For example, bromomethyl groups can be introduced using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution of hydroxymethyl intermediates with HBr. Reaction conditions such as temperature (e.g., reflux in acetonitrile), stoichiometry of brominating agents, and catalyst selection (e.g., Lewis acids like FeCl₃) are critical for regioselectivity and yield optimization. Purification often involves column chromatography or recrystallization .

Q. How can researchers purify and characterize this compound using standard spectroscopic methods?

- Methodological Answer : Post-synthesis purification is achieved via silica gel chromatography with hexane/ethyl acetate gradients. Characterization involves:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, bromomethyl groups as singlets).

- Mass Spectrometry (EI-MS or HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

- Elemental Analysis : To validate purity (>95% as per commercial catalog standards) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can software tools like SHELXL address these issues?

- Methodological Answer : The compound’s bulky bromomethyl groups and potential disorder in crystal packing complicate structure refinement. Key steps include:

- Data Collection : High-resolution data (≤0.8 Å) to resolve overlapping electron densities.

- Software Tools : SHELXL (via WinGX interface) for refining anisotropic displacement parameters and handling twinning. The Flack x parameter is critical for resolving enantiomorph polarity in non-centrosymmetric space groups .

Q. How does the presence of bromomethyl groups influence the compound’s reactivity in cross-coupling reactions, and what methodological approaches are used to study this?

- Methodological Answer : Bromomethyl groups act as versatile electrophilic sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Researchers employ:

- Kinetic Studies : Monitoring reaction progress via GC-MS or HPLC to assess substituent effects on reaction rates.

- Computational Modeling : DFT calculations (e.g., Gaussian) to evaluate transition states and electronic effects of bromine substituents.

- Applications : The compound serves as a precursor for functionalized ligands in catalysis or bioactive molecules in medicinal chemistry .

Q. What strategies are employed to analyze the compound’s stability under varying environmental conditions (e.g., light, humidity)?

- Methodological Answer : Stability studies involve:

- Accelerated Degradation Tests : Exposing the compound to UV light (e.g., 254 nm) or controlled humidity (e.g., 75% RH) in environmental chambers.

- Analytical Techniques : TGA/DSC for thermal stability, LC-MS to detect decomposition products.

- Storage Recommendations : Anhydrous conditions at 0–6°C, as indicated in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。